molecular formula C9H11N3S B11740067 1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine

1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B11740067
M. Wt: 193.27 g/mol
InChI Key: GPUUFZRPAGKZFM-UHFFFAOYSA-N
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Description

1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrazole ring and a thiophene ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a nucleophilic substitution reaction. For instance, 2-bromomethylthiophene can react with the pyrazole derivative in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Potassium carbonate, dimethylformamide, halogenated thiophene derivatives.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Used in the development of advanced materials, including organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the pyrazole and thiophene rings allows it to form various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine: Similar structure but with an additional methyl group on the thiophene ring.

    1-methyl-4-[phenyl(thien-2-ylmethyl)ammonio]piperidinium: Contains a piperidine ring instead of a pyrazole ring.

Uniqueness

1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is unique due to the combination of the pyrazole and thiophene rings, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

1-methyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H11N3S/c1-12-5-4-9(11-12)10-7-8-3-2-6-13-8/h2-6H,7H2,1H3,(H,10,11)

InChI Key

GPUUFZRPAGKZFM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=CS2

Origin of Product

United States

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